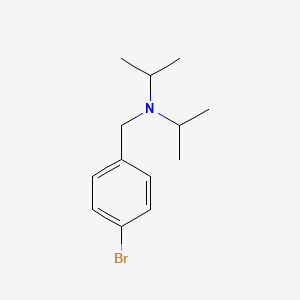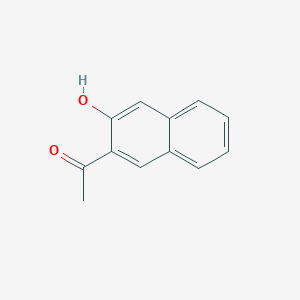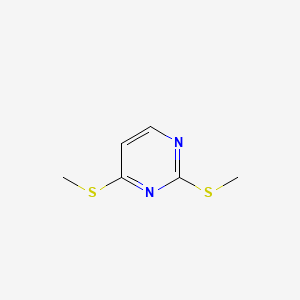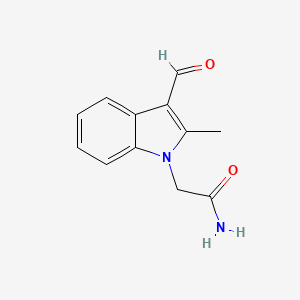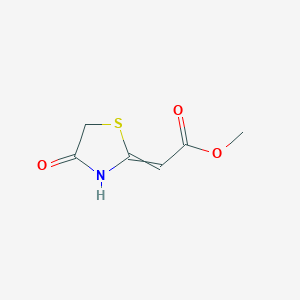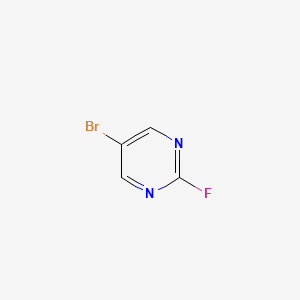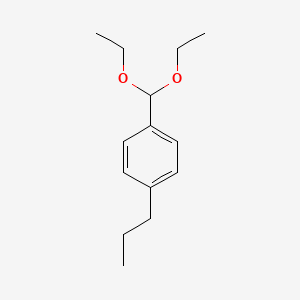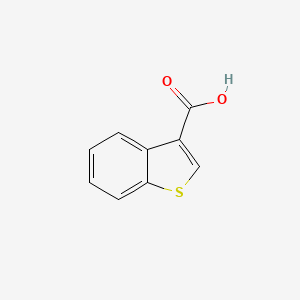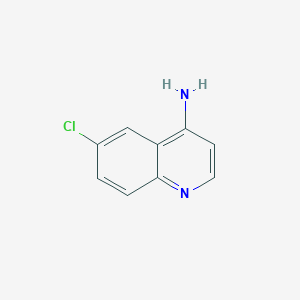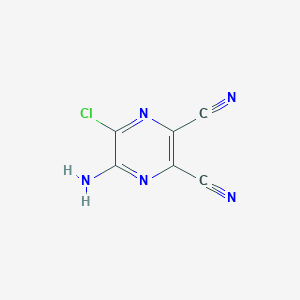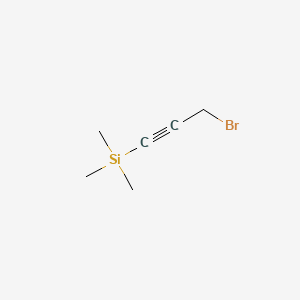
3-ブロモ-1-(トリメチルシリル)-1-プロピン
概要
説明
3-Bromo-1-(trimethylsilyl)-1-propyne is an organosilicon compound with the molecular formula C6H11BrSi It is characterized by the presence of a bromine atom and a trimethylsilyl group attached to a propyne backbone
科学的研究の応用
3-Bromo-1-(trimethylsilyl)-1-propyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
Target of Action
3-Bromo-1-(trimethylsilyl)-1-propyne, also known as (3-Bromoprop-1-yn-1-yl)trimethylsilane, is primarily used in the synthesis of organyl selenides . The primary targets of this compound are organylselenolates and sodium selenide .
Mode of Action
The compound interacts with its targets through a reaction process. It reacts with organylselenolates and sodium selenide to produce organyl [3- (trimethylsilyl)prop-2-yn-1-yl] selenides, organyl prop-2-yn-1-yl selenides, and bis [3- (trimethylsilyl) prop-2-yn-1-yl] selenide .
Biochemical Pathways
The biochemical pathway involved in the action of 3-Bromo-1-(trimethylsilyl)-1-propyne is the synthesis of organyl selenides . This pathway leads to the production of previously unknown organyl [3- (trimethylsilyl)prop-2-yn-1-yl] selenides, organyl prop-2-yn-1-yl selenides, and bis [3- (trimethylsilyl) prop-2-yn-1-yl] selenide .
Result of Action
The result of the action of 3-Bromo-1-(trimethylsilyl)-1-propyne is the efficient and selective synthesis of previously unknown organyl [3- (trimethylsilyl)prop-2-yn-1-yl] selenides, organyl prop-2-yn-1-yl selenides, and bis [3- (trimethylsilyl) prop-2-yn-1-yl] selenide . These compounds could have potential applications in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
3-Bromo-1-(trimethylsilyl)-1-propyne can be synthesized through several methods. One common approach involves the reaction of 3-bromo-1-propyne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-1-(trimethylsilyl)-1-propyne may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
化学反応の分析
Types of Reactions
3-Bromo-1-(trimethylsilyl)-1-propyne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as organometallic reagents, to form new carbon-carbon or carbon-heteroatom bonds.
Addition Reactions: The triple bond in the propyne moiety can participate in addition reactions with electrophiles, leading to the formation of new functional groups.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents, typically carried out in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used, often in the presence of a catalyst.
Coupling Reactions: Palladium or copper catalysts are commonly employed, with bases such as triethylamine or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a Grignard reagent would yield a new organosilicon compound, while addition of hydrogen bromide would result in a bromoalkene.
類似化合物との比較
Similar Compounds
3-Bromo-1-propyne: Lacks the trimethylsilyl group, making it more reactive and less sterically hindered.
1-(Trimethylsilyl)-1-propyne: Lacks the bromine atom, limiting its use in substitution reactions.
3-(Trimethylsilyl)-1-propyne: Similar structure but with different reactivity due to the position of the trimethylsilyl group.
Uniqueness
3-Bromo-1-(trimethylsilyl)-1-propyne is unique due to the combination of the bromine atom and the trimethylsilyl group. This combination allows for selective reactions and provides versatility in synthetic applications. The trimethylsilyl group offers steric protection, while the bromine atom enables substitution and coupling reactions.
特性
IUPAC Name |
3-bromoprop-1-ynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrSi/c1-8(2,3)6-4-5-7/h5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPRPFRDVCCCHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349040 | |
| Record name | 3-Bromo-1-(trimethylsilyl)-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38002-45-8 | |
| Record name | (3-Bromo-1-propyn-1-yl)trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38002-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1-(trimethylsilyl)-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


